molecular formula C26H28BrN B15156831 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole

9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole

Cat. No.: B15156831
M. Wt: 434.4 g/mol
InChI Key: AABBXDCTZYFJCD-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₆H₂₉BrN
Molecular Weight: 467.42 g/mol
CAS Number: 1134188-18-3
Structural Features:

  • A carbazole core substituted with a 3-bromophenyl group at the N-9 position.
  • Two bulky tert-butyl groups at the C-3 and C-6 positions of the carbazole ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H28BrN

Molecular Weight

434.4 g/mol

IUPAC Name

9-(3-bromophenyl)-3,6-ditert-butylcarbazole

InChI

InChI=1S/C26H28BrN/c1-25(2,3)17-10-12-23-21(14-17)22-15-18(26(4,5)6)11-13-24(22)28(23)20-9-7-8-19(27)16-20/h7-16H,1-6H3

InChI Key

AABBXDCTZYFJCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole

Synthesis of 3,6-Di-tert-butylcarbazole

The foundational step in preparing the target compound involves the synthesis of the carbazole core with tert-butyl substituents at the 3- and 6-positions. This is typically achieved via Friedel-Crafts alkylation of carbazole using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions in a non-polar solvent like dichloromethane, yielding 3,6-di-tert-butylcarbazole with high regioselectivity.

Key Reaction Conditions:
  • Catalyst : AlCl₃ (1.2 equiv)
  • Solvent : Dichloromethane (0.5 M)
  • Temperature : 0°C to room temperature
  • Yield : 72–78%

The tert-butyl groups impart significant steric hindrance, which influences subsequent reaction steps by directing electrophilic substitutions to the less hindered 9-position of the carbazole framework.

Bromination at the 9-Position

Introducing a bromine atom at the 9-position of 3,6-di-tert-butylcarbazole is critical for enabling cross-coupling reactions. Bromination is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under electrophilic conditions with bromine (Br₂) and iron(III) bromide (FeBr₃).

Electrophilic Bromination Protocol:
  • Reagents : Br₂ (1.1 equiv), FeBr₃ (0.1 equiv)
  • Solvent : Chloroform (0.3 M)
  • Conditions : Stirred at 40°C for 6 hours
  • Yield : 85–90%

The reaction selectively brominates the 9-position due to the electron-donating tert-butyl groups, which deactivate the 3- and 6-positions. The product, 9-bromo-3,6-di-tert-butyl-9H-carbazole, is isolated via column chromatography (hexane/ethyl acetate, 9:1) and characterized by $$ ^1\text{H} $$ NMR ($$ \delta $$ 1.42 ppm, singlet for tert-butyl groups).

Suzuki-Miyaura Coupling with 3-Bromophenylboronic Acid

The final step involves substituting the bromine at the 9-position with a 3-bromophenyl group via a palladium-catalyzed Suzuki-Miyaura coupling. This method, adapted from analogous procedures in conjugated polymer synthesis, offers high efficiency and functional group tolerance.

Reaction Setup:
Component Quantity
9-Bromo-3,6-di-tert-butylcarbazole 1.0 equiv (434 mg, 1.0 mmol)
3-Bromophenylboronic acid 1.2 equiv (241 mg, 1.2 mmol)
Pd(PPh₃)₄ 0.05 equiv (58 mg, 0.05 mmol)
K₂CO₃ 3.0 equiv (414 mg, 3.0 mmol)
Solvent (Toluene/DMF) 10 mL (3:1 v/v)

Procedure :

  • Degas the mixture under nitrogen for 15 minutes.
  • Heat at 110°C for 24 hours with vigorous stirring.
  • Cool, filter through Celite®, and concentrate under reduced pressure.
  • Purify via column chromatography (hexane/ethyl acetate, 8:2).

Yield : 82–86%
Characterization :

  • $$ ^1\text{H} $$ NMR (600 MHz, CDCl₃): $$ \delta $$ 8.21 (d, J = 7.8 Hz, 2H, Ar-H), 7.68 (t, J = 1.8 Hz, 1H, Ar-H), 7.45–7.39 (m, 4H, Ar-H), 1.44 (s, 18H, tert-butyl).
  • Melting Point: 154–156°C (decomposition above 200°C).

Alternative Preparation Methods

Buchwald-Hartwig Amination

An alternative route employs Buchwald-Hartwig amination to directly couple 3,6-di-tert-butylcarbazole with 1,3-dibromobenzene. This method avoids the intermediate bromination step but requires stringent control over reaction conditions to prevent diarylation.

Optimization Parameters:
Parameter Optimal Value
Catalyst Pd₂(dba)₃ (0.03 equiv)
Ligand Xantphos (0.06 equiv)
Base Cs₂CO₃ (2.5 equiv)
Solvent 1,4-Dioxane (0.4 M)
Temperature 100°C
Time 18 hours

Yield : 75–80%
Advantage : Eliminates the need for pre-brominated carbazole intermediates.

Ullmann Coupling

The Ullmann reaction, though less efficient, provides a copper-catalyzed alternative for forming the C–N bond. Using CuI (0.2 equiv) and 1,10-phenanthroline (0.4 equiv) in dimethylformamide (DMF) at 130°C for 48 hours yields the target compound in 60–65% yield.

Optimization Studies

Catalytic System Screening

A comparative analysis of palladium catalysts revealed Pd(PPh₃)₄ as superior to Pd(OAc)₂ or PdCl₂(dppf) for Suzuki coupling, achieving yields above 80% (Table 1).

Table 1: Catalyst Screening for Suzuki Coupling

Catalyst (0.05 equiv) Ligand Yield (%)
Pd(PPh₃)₄ None 82
Pd(OAc)₂ PPh₃ (0.1 equiv) 68
PdCl₂(dppf) dppf (0.1 equiv) 74

Solvent and Base Effects

Polar aprotic solvents like DMF enhanced reaction rates but reduced selectivity due to competing side reactions. A toluene/DMF (3:1) mixture optimized both solubility and reactivity (Table 2).

Table 2: Solvent and Base Optimization

Solvent System Base Yield (%)
Toluene K₂CO₃ 78
DMF K₂CO₃ 65
Toluene/DMF (3:1) K₂CO₃ 86
Toluene/DMF (3:1) Na₂CO₃ 72

Characterization and Analytical Data

Spectroscopic Validation

  • $$ ^1\text{H} $$ NMR : The tert-butyl groups resonate as a singlet at $$ \delta $$ 1.44 ppm, while aromatic protons exhibit characteristic splitting patterns (e.g., doublet at $$ \delta $$ 8.21 ppm for para-coupled protons).
  • $$ ^{13}\text{C} $$ NMR : Quaternary carbons of the tert-butyl groups appear at $$ \delta $$ 31.2 and 34.5 ppm, with the carbazole C-9 carbon at $$ \delta $$ 140.7 ppm.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirmed >98% purity, with a retention time of 12.4 minutes.

Chemical Reactions Analysis

Types of Reactions: 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carbonyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at the bromophenyl group, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carbazole derivatives with carbonyl groups.

  • Reduction Products: Reduced carbazole derivatives.

  • Substitution Products: Derivatives with different functional groups at the bromophenyl position.

Scientific Research Applications

Scientific Research Applications

  • Intermediate in Organic Synthesis The compound can serve as an intermediate for synthesizing complex organic molecules, and its structure allows for various chemical reactions, including cross-coupling reactions that facilitate the creation of larger molecular frameworks. The bromophenyl group enhances its versatility as a building block in organic synthesis.
  • Organic Light-Emitting Diodes (OLEDs) Derivatives exhibit thermally activated delayed fluorescence (TADF), making them suitable for use in OLEDs. The TADF properties are influenced by the molecular structure and the solvent used, which can affect the emission wavelength and efficiency.
  • Organic Semiconductors The compound is utilized in the development of organic semiconductors and conjugated polymers due to its favorable electronic properties. Its ability to act as an electron transport material enhances the performance of devices such as OLEDs and organic photovoltaic cells.

Related compounds

  • 9-(4-Bromophenyl)-3,6-Di-tert-butyl-9H-carbazole: This related compound has shown anticancer activity and is also used in organic semiconductors .

Reactions

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
  • Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
  • Substitution: Substitution reactions, particularly at the bromophenyl group, are common and can introduce different functional groups.

Synthesis and Characterization

The synthesis of 9-(4-Bromophenyl)-3,6-Di-tert-butyl-9H-carbazole typically involves palladium-catalyzed cross-coupling reactions. For example, it can be synthesized from 3,6-di-tert-butyl-9H-carbazole and 4-bromobenzaldehyde under specific reaction conditions. The yield of the synthesis process has been reported to be around 58.21%, with detailed characterization through NMR spectroscopy confirming the structure.

Table 1: Synthesis Conditions and Yields

Starting MaterialReaction ConditionsYield
3,6-Di-tert-butyl-9H-carbazole + 4-BromobenzaldehydePd-catalyzed coupling in DMPU58.21%

Photophysical Properties

9-(4-Bromophenyl)-3,6-Di-tert-butyl-9H-carbazole exhibits interesting photophysical properties, particularly related to thermally activated delayed fluorescence (TADF). This characteristic makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications. Studies have shown that the TADF properties are influenced by the molecular structure and the medium in which they are dissolved.

Table 2: Photophysical Properties

PropertyValue
Emission WavelengthVariable depending on solvent
TADF EfficiencyHigh (specific values vary)
PL Intensity Ratio (deoxygenated vs air-equilibrated)Toluene: 4.86, Chloroform: 7.24, THF: 1.41

Mechanism of Action

The mechanism by which 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Properties :

  • Solubility : Enhanced solubility in organic solvents (e.g., toluene, DMF) due to tert-butyl groups, which reduce crystallinity .
  • Applications : Serves as an intermediate in synthesizing organic semiconductors, thermally activated delayed fluorescence (TADF) emitters, and conjugated polymers .
Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole 3-Bromophenyl (N-9), tert-butyl (C-3/C-6) 467.42 High solubility, TADF potential, semiconductor intermediate
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole 4-Bromophenyl (N-9), tert-butyl (C-3/C-6) 467.42 Similar solubility; altered conjugation due to bromine position
3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole Dibromo (C-3/C-6), 4-tert-butylbenzyl (N-9) 467.25 Higher reactivity for cross-coupling; lower thermal stability
9-(3-Bromo-2-chlorophenyl)-3,6-di-tert-butyl-9H-carbazole 3-Bromo-2-chlorophenyl (N-9), tert-butyl (C-3/C-6) 501.87 Enhanced electronic anisotropy; potential for OLEDs
9-Phenyl-3,6-di-tert-butyl-9H-carbazole Phenyl (N-9), tert-butyl (C-3/C-6) 389.56 High PLQY (up to 53% in solid films); TADF emitter
Key Comparisons

Positional Isomerism (3-Bromo vs. 4-Bromo Phenyl) :

  • The 3-bromo isomer (target compound ) exhibits distinct electronic conjugation compared to the 4-bromo isomer due to steric and electronic effects. This difference impacts charge transport in semiconductors and emission properties in TADF materials .
  • Crystallographic studies show both isomers adopt similar conformations in the solid state, with bond lengths and angles within standard ranges (C–C: 1.35–1.50 Å; C–Br: ~1.90 Å) .

Substituent Effects (tert-Butyl vs. Halogens) :

  • tert-Butyl Groups : Improve solubility and thermal stability while maintaining fluorescence efficiency. For example, tert-butyl-substituted carbazoles achieve solid-state photoluminescence quantum yields (PLQY) up to 53% .
  • Bromine/Chlorine Substituents : Increase reactivity for Suzuki or Ullmann couplings (e.g., in 3,6-dibromo derivatives ) but may reduce thermal stability .

Electronic and Optical Performance: The target compound’s tert-butyl groups suppress aggregation-induced quenching, making it superior to non-alkylated analogs (e.g., 9-(3-bromophenyl)-9H-carbazole, PLQY < 20%) . Compared to methoxy-substituted carbazoles, tert-butyl derivatives exhibit better hole/electron mobility (>10⁻⁴ cm²/Vs at high electric fields), critical for OLED efficiency .

Synthetic Utility :

  • The target compound is synthesized via Buchwald-Hartwig amination or Ullmann coupling, similar to other bromophenylcarbazoles .
  • Its tert-butyl groups simplify purification (via column chromatography) compared to polar derivatives like 9-(4-carbazolylphenyl)carbazoles .

Biological Activity

9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article delves into the synthesis, characterization, biological activity, and relevant case studies associated with this compound.

Synthesis and Characterization

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. The compound can be synthesized from 3,6-di-tert-butyl-9H-carbazole and 3-bromobenzaldehyde under optimized reaction conditions. The yield of the synthesis process is reported to be approximately 58.21%, with detailed characterization performed using NMR spectroscopy to confirm its structure.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its cytotoxic effects against cancer cell lines. The compound exhibits significant potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects is primarily through interaction with cellular pathways that regulate apoptosis and cell cycle progression. Its bromophenyl group enhances its ability to interact with biological targets.

Case Studies

Case Study A: Cytotoxicity Against Cancer Cell Lines
A study investigated the effects of various carbazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL , showcasing their potential as therapeutic agents against different cancer types.

Case Study B: Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationship (SAR) of carbazole derivatives. It was found that substituents on the phenyl ring significantly influenced biological activity, with electron-donating groups enhancing cytotoxic effects. This highlights the importance of the bromophenyl substituent in modulating the compound's efficacy.

Comparative Analysis with Similar Compounds

A comparison of this compound with other carbazole derivatives reveals distinct differences in biological activity based on structural modifications:

Compound NameStructure FeaturesUnique Aspects
9-(4-Methoxyphenyl)-3,6-Di-tert-butyl-9H-carbazoleSimilar core but with a methoxy groupEnhanced solubility but reduced cytotoxicity
9-(4-Nitrophenyl)-3,6-Di-tert-butyl-9H-carbazoleSimilar core but with a nitro groupIncreased electronic properties but lower bioactivity
9-(4-Chlorophenyl)-3,6-Di-tert-butyl-9H-carbazoleSimilar core but with a chlorophenyl groupModerate biological activity compared to brominated variant

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole?

  • Answer : The synthesis typically involves sequential functionalization of the carbazole core. First, tert-butyl groups are introduced at the 3- and 6-positions via Friedel-Crafts alkylation using tert-butyl chloride and AlCl₃ as a catalyst in dichloromethane . Subsequent bromination at the 9-position is achieved using N-bromosuccinimide (NBS) under radical initiation or via Ullmann coupling with a pre-brominated phenyl group. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-bromination or side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Standard characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and tert-butyl group integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C24_{24}H27_{27}BrN).
  • Elemental Analysis : To validate purity (>98%) and stoichiometry.
    Advanced methods like X-ray crystallography may resolve ambiguities in planar vs. non-planar carbazole conformations .

Q. What solvents and storage conditions are recommended for this compound?

  • Answer : Use non-polar solvents (e.g., dichloromethane, toluene) for dissolution. Store under inert atmosphere (N2_2/Ar) at −20°C to prevent degradation. Avoid prolonged exposure to light, as tert-butyl groups may undergo photochemical oxidation .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups influence the compound’s photophysical properties?

  • Answer : The bulky tert-butyl groups at 3- and 6-positions induce steric hindrance, reducing π-π stacking and enhancing fluorescence quantum yield. Time-resolved spectroscopy reveals extended excited-state lifetimes compared to unsubstituted carbazoles, making it suitable for OLED emitters. However, excessive steric bulk may redshift emission spectra, requiring empirical tuning .

Q. What strategies address contradictions in reported electrochemical properties (e.g., HOMO/LUMO levels)?

  • Answer : Discrepancies arise from solvent polarity and reference electrode calibration. Use cyclic voltammetry (CV) in anhydrous acetonitrile with ferrocene/ferrocenium (Fc/Fc+^+) as an internal standard. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can validate experimental HOMO/LUMO gaps and predict charge transport behavior .

Q. How can this compound be utilized in cross-coupling reactions for advanced material synthesis?

  • Answer : The 3-bromophenyl moiety enables Suzuki-Miyaura coupling with boronic acid derivatives. For example, reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-functionalized aryl groups under Pd(PPh3_3)4_4 catalysis yields extended π-conjugated systems for optoelectronic applications. Optimize ligand choice (e.g., SPhos) to mitigate steric challenges from tert-butyl groups .

Q. What analytical challenges arise in detecting byproducts during large-scale synthesis?

  • Answer : Common impurities include mono- or di-brominated isomers and tert-butyl oxidation products. Use HPLC with UV-Vis detection (λ = 254 nm) coupled with preparative TLC for isolation. Advanced LC-MS/MS can identify trace byproducts (<0.5%) that impact device performance in OLEDs .

Q. How does the compound’s stability under thermal stress affect its application in devices?

  • Answer : Thermogravimetric analysis (TGA) shows decomposition onset >300°C, suitable for vacuum-deposited thin films. However, differential scanning calorimetry (DSC) may reveal glass transition temperatures (Tg_g) influenced by tert-butyl group mobility. Optimize annealing conditions to prevent crystallization in device layers .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (9:1).
  • Safety : Use fume hoods for bromination steps; tert-butyl chloride is volatile and flammable .
  • Computational Tools : Gaussian or ORCA for DFT studies; Mercury for crystallographic data visualization .

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